

Application Notes and Protocols: Disodium Hydrogen Phosphate in Intravenous Solutions

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Compound of Interest		
Compound Name:	Disodium hydrogen phosphate	
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These application notes provide a comprehensive overview of the use of **disodium hydrogen phosphate** (Na₂HPO₄) in the formulation of intravenous (IV) solutions. This document details its role as a buffering agent and an electrolyte source, outlines formulation considerations, and provides detailed protocols for quality control and analysis.

Introduction

Disodium hydrogen phosphate is a critical component in various pharmaceutical formulations, particularly in sterile intravenous solutions.[1] Its primary functions are to act as a buffering agent to maintain the physiological pH of the solution and to serve as a source of phosphorus, an essential electrolyte for numerous cellular functions.[1][2] It is frequently used in combination with monobasic sodium phosphate to create a robust phosphate buffer system. [3][4]

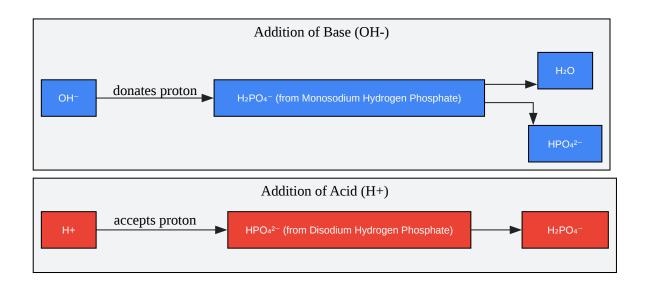
Role in Intravenous Formulations pH Control and Buffering Action

The phosphate buffer system, consisting of the dihydrogen phosphate ion ($H_2PO_4^-$) and the hydrogen phosphate ion (HPO_4^{2-}), is crucial for maintaining the pH of intravenous solutions within a narrow, physiologically compatible range.[5] **Disodium hydrogen phosphate** provides the alkaline component (HPO_4^{2-}) of this buffer pair.[5] Maintaining a stable pH is vital for the



stability and solubility of co-formulated active pharmaceutical ingredients (APIs) and to prevent physiological complications such as acidosis or alkalosis.[6]

The buffering mechanism is illustrated in the following diagram:



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Figure 1: Phosphate Buffer System in IV Solutions

Electrolyte Replenishment

Phosphorus is a vital intracellular and extracellular anion involved in bone structure, cell membranes, and energy metabolism.[4] Intravenous solutions containing **disodium hydrogen phosphate** are used to prevent or treat hypophosphatemia in patients who are unable to receive adequate oral intake.[2][3][4]

Formulation and Composition of Sodium Phosphate Injections

Sodium Phosphates Injection, USP, is a sterile, concentrated solution containing a mixture of monobasic and dibasic sodium phosphates in water for injection.[3][4] It must be diluted in a



larger volume of fluid before intravenous administration.[3][4]

Component	Concentration per mL	Purpose
Monobasic Sodium Phosphate, Monohydrate	276 mg	Acidic component of the phosphate buffer; phosphorus source.[3][4]
Dibasic Sodium Phosphate, Anhydrous	142 mg	Alkaline component of the phosphate buffer; phosphorus source.[3][4]
Phosphorus	3 mM (93 mg)	Electrolyte.[3]
Sodium	4 mEq (92 mg)	Electrolyte.[3]
pH of the concentrate	5.0 to 6.0	Ensures stability before dilution.[3]
Osmolar Concentration	~7 mOsmol/mL	

Table 1: Typical Composition of Sodium Phosphates Injection, USP.[3][4]

Compatibility and Stability Considerations Compatibility with Calcium Salts

A primary concern in the formulation of parenteral nutrition and other complex IV admixtures is the potential for precipitation of calcium phosphate.[7][8] The solubility of calcium phosphate is highly dependent on the pH of the solution.[7] The dibasic form of phosphate (HPO $_4^{2-}$), provided by **disodium hydrogen phosphate**, is more likely to form an insoluble precipitate with calcium than the monobasic form (H $_2$ PO $_4^-$).[7]

Factors influencing calcium phosphate precipitation:

- pH: Higher pH increases the concentration of dibasic phosphate, increasing the risk of precipitation.[7]
- Concentration of Calcium and Phosphate: Higher concentrations increase the likelihood of precipitation.



- Amino Acid Concentration: Higher concentrations of amino acids can lower the pH and reduce the risk of precipitation.[7]
- Temperature: Higher temperatures can increase the risk of precipitation.[8]
- Order of Mixing: Phosphate should be added to the IV bag first, followed by thorough mixing, before the addition of calcium.[7]

Stability

Disodium hydrogen phosphate solutions are stable under normal storage conditions.[9] However, they should be stored at controlled room temperature (20 to 25°C or 68 to 77°F) and protected from freezing.[3] It is important to avoid exposure to high temperatures, which can lead to decomposition.[9][10] The substance is incompatible with strong acids and oxidizing agents.[9][11]

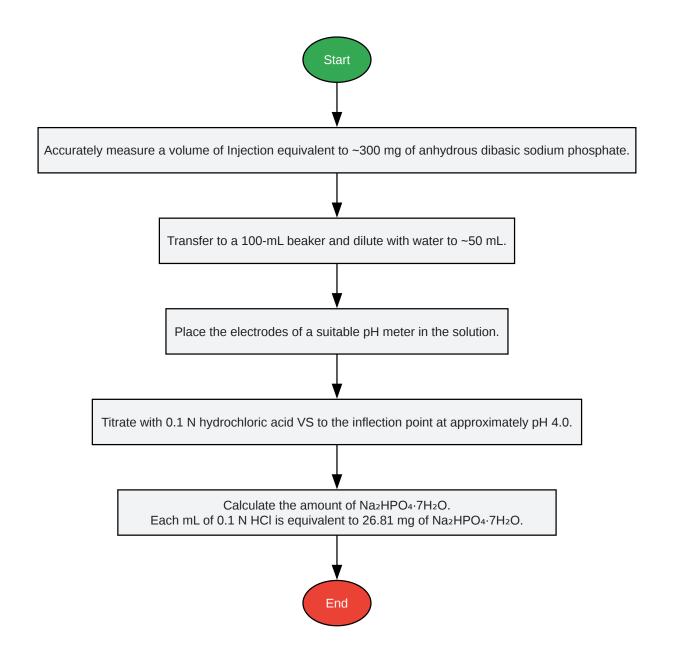
Experimental Protocols

The following protocols are based on United States Pharmacopeia (USP) monographs for the quality control of Sodium Phosphates Injection.[12]

Assay for Dibasic Sodium Phosphate

This protocol determines the quantity of dibasic sodium phosphate (as Na₂HPO₄·7H₂O) in an injection solution.





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Figure 2: Workflow for Dibasic Sodium Phosphate Assay

Methodology:

• Sample Preparation: Accurately measure a volume of the Sodium Phosphates Injection that is equivalent to approximately 300 mg of anhydrous dibasic sodium phosphate.



- Dilution: Transfer the measured sample into a 100-mL beaker and add approximately 50 mL of purified water.
- Titration Setup: Immerse the electrodes of a calibrated pH meter into the solution.
- Titration: Titrate the solution with standardized 0.1 N hydrochloric acid until the inflection point is reached, which occurs at a pH of about 4.0.
- Calculation: Determine the amount of dibasic sodium phosphate heptahydrate (Na₂HPO₄·7H₂O) using the following formula:[12]
 - mg of Na₂HPO₄·7H₂O = Volume of 0.1 N HCl (mL) × 26.81

Assay for Monobasic Sodium Phosphate

This protocol determines the quantity of monobasic sodium phosphate (as NaH₂PO₄·H₂O) in the same injection solution.

Methodology:

- Sample Preparation: Accurately measure a volume of the Sodium Phosphates Injection equivalent to about 300 mg of anhydrous monobasic sodium phosphate.
- Dilution: Transfer the sample to a 100-mL beaker and dilute with approximately 50 mL of water.
- Titration Setup: Place the electrodes of a calibrated pH meter into the solution.
- Titration: Titrate the solution with 0.1 N sodium hydroxide VS to the inflection point, which occurs at a pH of about 8.8.
- Calculation: Calculate the amount of monobasic sodium phosphate monohydrate (NaH₂PO₄·H₂O) using the following formula:[12]
 - mg of NaH₂PO₄·H₂O = Volume of 0.1 N NaOH (mL) × 13.80

Identification Tests



According to the USP, the injection solution must respond positively to the identification tests for Sodium and Phosphate.[12]

Test	Procedure	Expected Result
Sodium	The solution responds to the general identification tests for sodium as outlined in USP <191>.	A yellow precipitate is formed.
Phosphate	The solution responds to the general identification tests for phosphate as outlined in USP <191>.	A yellow precipitate is formed with silver nitrate TS after slight acidification with acetic acid.[13]

Table 2: Identification Tests for Sodium Phosphates Injection.

Bacterial Endotoxins and Particulate Matter

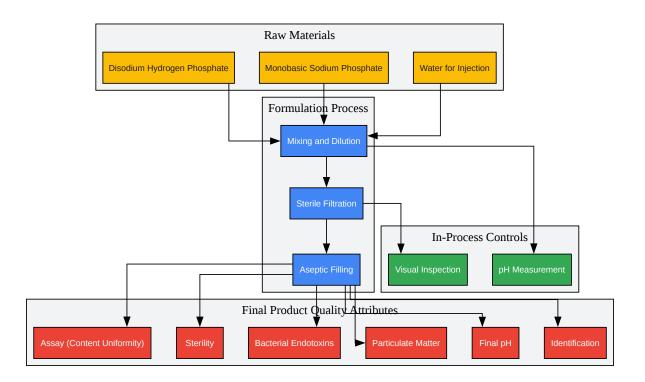
Test	Specification
Bacterial Endotoxins	Not more than 1.10 USP Endotoxin Units per mg of sodium phosphates.[12]
Particulate Matter	Meets the requirements for small-volume injections.[12][14]

Table 3: Endotoxin and Particulate Matter Specifications.

Summary of Key Quality Attributes

The following diagram outlines the logical relationship between the formulation components and the final quality attributes of a Sodium Phosphates Injection.





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Figure 3: Formulation to Quality Attributes Workflow

Conclusion

Disodium hydrogen phosphate is an indispensable excipient in the formulation of intravenous solutions, providing essential buffering capacity and serving as a source of phosphorus. Careful consideration of its compatibility with other formulation components, particularly calcium salts, is critical to ensure the safety and stability of the final product. The protocols outlined in this document, derived from official pharmacopeial standards, provide a framework for the robust quality control of intravenous solutions containing **disodium hydrogen phosphate**.



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